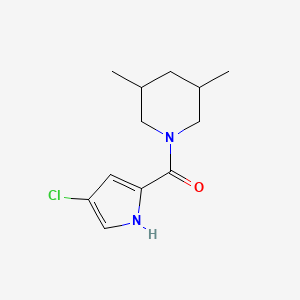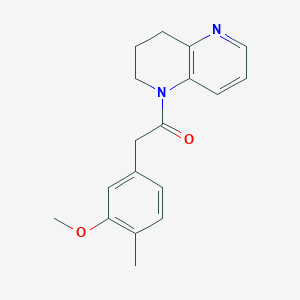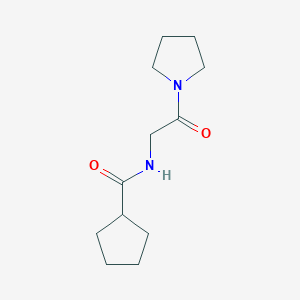
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone, also known as CDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDP is a synthetic analog of the opioid analgesic fentanyl, which has been widely used for pain management. However, CDP has shown to have a different mechanism of action and biochemical effects, making it a promising candidate for various research applications.
Wirkmechanismus
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone acts as a potent agonist of the mu-opioid receptor, which is involved in pain perception and modulation. Upon binding to the receptor, this compound activates downstream signaling pathways that lead to the inhibition of pain signaling. Additionally, this compound has also been shown to modulate other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a unique profile of biochemical and physiological effects compared to other opioids. In one study, this compound was found to have a longer duration of action and a higher potency compared to fentanyl. Additionally, this compound has also been shown to have a lower potential for abuse and dependence compared to other opioids, which may make it a safer alternative for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. Additionally, this compound has shown to have a lower potential for abuse and dependence compared to other opioids, which may make it a safer alternative for use in animal studies. However, this compound also has several limitations, including its high cost and limited availability, which may make it difficult to use in large-scale studies.
Zukünftige Richtungen
There are several future directions for research on (4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone, including its potential use in treating addiction and withdrawal symptoms. Additionally, this compound may also have potential applications in other areas, including cancer pain management and psychiatric disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of this compound.
Synthesemethoden
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone can be synthesized using various methods, including the N-acylation of the corresponding piperidine with the corresponding acid chloride. In one study, this compound was synthesized by reacting 3,5-dimethylpiperidine-1-carboxylic acid with 4-chloro-1H-pyrrole-2-carbonyl chloride in the presence of triethylamine. The resulting product was purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone has been extensively studied for its potential use as an analgesic, as it has been shown to have a unique mechanism of action compared to other opioids. This compound acts as a potent agonist of the mu-opioid receptor, which is involved in pain perception and modulation. In addition, this compound has also been studied for its potential use in treating addiction and withdrawal symptoms, as it has shown to have a lower potential for abuse and dependence compared to other opioids.
Eigenschaften
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-8-3-9(2)7-15(6-8)12(16)11-4-10(13)5-14-11/h4-5,8-9,14H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRDLUVISVXYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=CN2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)








![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)

![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)

